molecular formula C7H9NO3 B13481617 Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans

Cat. No.: B13481617
M. Wt: 155.15 g/mol
InChI Key: DZLPQIDLKRDSEA-UHFFFAOYSA-N
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Description

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans is a cyclobutane derivative featuring a trans-configuration of substituents at the 1- and 3-positions of the four-membered ring. The 1-position is substituted with a methyl carboxylate group (-COOCH₃), while the 3-position bears a reactive isocyanate (-NCO) group.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-isocyanatocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)5-2-6(3-5)8-4-9/h5-6H,2-3H2,1H3

InChI Key

DZLPQIDLKRDSEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans typically involves the reaction of cyclobutane derivatives with isocyanate reagents. One common method includes the cyclization of a suitable precursor followed by the introduction of the isocyanate group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans exerts its effects involves the interaction of its isocyanate group with various nucleophiles. This interaction can lead to the formation of stable adducts or intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and similar cyclobutane derivatives:

Compound Name Substituents (Position 1 and 3) Functional Groups Configuration
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans 1: -COOCH₃; 3: -NCO Ester, isocyanate Trans
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate () 1: -COOCH₂CH₃; 3: -CH₂OH Ester, hydroxymethyl Trans
Methyl(1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate () 1: -COOCH₃; 2: -Ph; 3: -p-tolyl Ester, aryl Cis (stereospecific)
Benzyl 2,3-diphenylcyclobutane-1-carboxylate () 1: -COOCH₂Ph; 2: -Ph; 3: -Ph Ester, aryl Cis (stereospecific)

Key Observations :

  • Reactivity : The isocyanate group in the target compound confers high electrophilicity, enabling reactions with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. In contrast, hydroxymethyl or aryl substituents (–7) are less reactive, favoring applications in stereoselective synthesis or as chiral auxiliaries .
  • Stability : Isocyanates are moisture-sensitive and prone to hydrolysis, whereas esters with hydroxymethyl or aryl groups exhibit greater stability under ambient conditions .

Physical and Spectroscopic Properties

Comparative data for key properties:

Property This compound (Inferred) Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate () Methyl(1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate ()
Melting Point Likely low (liquid or oily) due to -NCO polarity Not reported Clear oil (76% yield)
Solubility Polar aprotic solvents (e.g., DCM, THF) Ethanol, acetone CH₂Cl₂, ethers
NMR Characteristics δ ~160-170 ppm (13C for -NCO); δ ~3.7 ppm (1H for -COOCH₃) δ ~3.4-4.0 ppm (1H for -CH₂OH) Aromatic protons at δ ~7.0-7.5 ppm

Notes:

  • The isocyanate group’s IR absorption (~2270 cm⁻¹ for -NCO stretch) would distinguish the target compound from hydroxymethyl or aryl analogs .
  • Stereochemical analysis (e.g., optical rotation, NOESY) would confirm the trans configuration, as seen in related trans-cyclobutane derivatives .

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